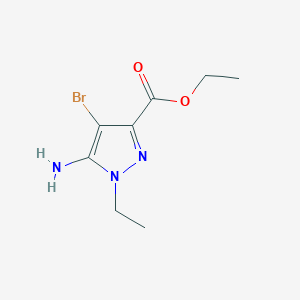
1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
- The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
- Its molecular weight is approximately 236.71 g/mol .
Vorbereitungsmethoden
- Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
- One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
- Industrial production methods may vary, but these principles guide large-scale synthesis.
Analyse Chemischer Reaktionen
- The compound can undergo various reactions:
Oxidation: It can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in fine chemicals and pharmaceuticals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Detailed studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.
Eigenschaften
Molekularformel |
C13H11ClOS |
|---|---|
Molekulargewicht |
250.74 g/mol |
IUPAC-Name |
1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
UBAKFMWYMUPUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)





